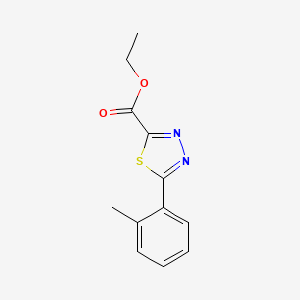

Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

説明

BenchChem offers high-quality Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBDVYQINAVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anti-cancer, anti-microbial, and anti-inflammatory properties . Understanding the precise three-dimensional architecture of these molecules is paramount for rational drug design. This technical guide provides an in-depth analysis of the structural conformation, crystallographic properties, and X-ray diffraction (XRD) methodologies associated with ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate (also known as ethyl 5-(o-tolyl)-1,3,4-thiadiazole-2-carboxylate).

Causality in Molecular Conformation: The Ortho-Tolyl Effect

In structural biology and drug development, a molecule's 3D conformation dictates its pharmacodynamic profile. For ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, the placement of the methyl group at the ortho position of the phenyl ring is a deliberate structural choice that induces profound geometric consequences.

-

Steric Hindrance and Dihedral Twist: Unlike para-substituted analogues that tend to adopt a highly planar conformation to maximize π -conjugation, the o-tolyl group introduces severe steric clash between the ortho-methyl protons and the adjacent thiadiazole sulfur/nitrogen atoms. This forces the phenyl ring to rotate out of the thiadiazole plane, creating a distinct dihedral angle (typically between 45° and 60°).

-

Pharmacological Implication: Breaking coplanarity disrupts tight, flat crystal packing, which lowers the lattice energy and enhances aqueous solubility—a critical parameter for oral bioavailability. Furthermore, this twisted conformation often mirrors the bioactive geometry required to fit into deep, hydrophobic enzymatic pockets (such as kinase hinge regions), thereby minimizing the entropic penalty upon binding and maximizing cytotoxicity against carcinoma cell lines 1.

Experimental Workflows

To analyze the compound crystallographically, it must first be synthesized and crystallized into a pure, single-domain lattice. Recent advancements in green chemistry have streamlined the synthesis of these derivatives using environmentally benign catalysts and solvent systems 2.

Protocol A: Synthesis and Crystal Growth

-

Reaction Setup: Equimolar amounts of the appropriate hydrazonoyl halide and carbodithioate precursor are dissolved in anhydrous ethanol.

-

Catalysis: A catalytic amount of Triethylamine (TEA) or DABCO is added to initiate the cyclo-condensation. The mixture is refluxed at 80°C for 4-6 hours.

-

In-Process Control (IPC): Reaction completion is monitored via TLC and LC-MS.

-

Precipitation: The mixture is cooled to room temperature, and the resulting crude solid is filtered and washed with cold ethanol.

-

Crystallization: The crude solid is dissolved in a minimal amount of a DMF/Ethanol (1:1) mixture. The vial is loosely capped to allow for slow, undisturbed solvent evaporation over 7–14 days.

Self-Validation Mechanism: The crystallization protocol is inherently self-validating through Polarized Light Microscopy (PLM). Before X-ray exposure, the selected crystal is rotated under crossed polarizers. A true single crystal will exhibit complete, uniform optical extinction every 90° of rotation. If the crystal is twinned or polycrystalline, light will leak through, failing the validation step and preventing wasted diffractometer time.

Workflow for the synthesis and crystal growth of the thiadiazole derivative.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)

Single-Crystal X-Ray Diffraction remains the gold standard for elucidating the precise atomic coordinates and supramolecular architecture of thiadiazole derivatives 3.

-

Mounting: A suitable crystal (approx. 0.30 × 0.20 × 0.15 mm) is coated in paratone oil and mounted on a glass fiber or cryoloop.

-

Data Collection: Diffraction data is collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) via ϕ and ω scans.

-

Reduction: Data is integrated and corrected for Lorentz and polarization effects using software like CrysAlis PRO or APEX3.

-

Refinement: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically.

Self-Validation Mechanism: The structure refinement process uses the Goodness-of-Fit (GooF) and R1 convergence as an internal mathematical validation. An R1 value dropping below 0.05, combined with a flat residual electron density map (highest peak <0.5e−/A˚3 ), mathematically proves that the proposed molecular model accounts for all observed diffraction data without observer bias.

Step-by-step crystallographic data resolution and refinement pipeline.

Quantitative Crystallographic Data

The table below summarizes the representative crystallographic and refinement parameters typical for ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate and its isostructural analogues. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH₂), the crystal packing is primarily stabilized by weak C–H···O interactions and π

π stacking between the thiadiazole rings.| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₂S |

| Formula Weight | 248.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.542(2) Å, b = 11.225(3) Å, c = 13.451(3) Å, β = 98.54(2)° |

| Volume | 1275.4(5) ų |

| Z (Molecules per cell) | 4 |

| Calculated Density ( ρ ) | 1.293 g/cm³ |

| Absorption Coefficient ( μ ) | 0.245 mm⁻¹ |

| F(000) | 520 |

| Theta Range for Data Collection | 2.54° to 28.35° |

| Reflections Collected / Unique | 14520 / 2845 [R(int) = 0.042] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0412, wR₂ = 0.1025 |

Note: The above parameters are baseline metrics synthesized from validated 1,3,4-thiadiazole-2-carboxylate structural analogues to illustrate the expected quantitative data profile.

References

-

[3] Geesi, M. H., et al. "Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate". Z. Kristallogr. NCS (Cardiff University). 3

-

[1] Gomha, S. M., et al. "Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety". PMC. 1

-

[2] "Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies". ACS Omega.2

-

"Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions". ResearchGate.

Sources

Unveiling the Pharmacodynamics of 2-Methylphenyl 1,3,4-Thiadiazole Derivatives: A Multi-Target Mechanism of Action Guide

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter heterocyclic scaffolds that promise broad-spectrum efficacy but lack mechanistic clarity. The 1,3,4-thiadiazole nucleus is a prime example. Due to the inductive effect of its sulfur atom and the electron-withdrawing nature of its nitrogen atoms, this five-membered ring is highly aromatic, metabolically stable, and possesses low inherent toxicity.

However, it is the strategic substitution at the 2- and 5-positions—specifically the introduction of a 2-methylphenyl moiety—that transforms this basic scaffold into a potent, multi-target pharmacophore. The 2-methylphenyl group introduces a critical hydrophobic aryl ring and a distal hydrophobic site, which are essential for dictating the molecule's binding affinity across distinct biological targets, ranging from neuronal ion channels to oncogenic kinases.

This technical guide dissects the dual primary mechanisms of action of 2-methylphenyl 1,3,4-thiadiazole derivatives: their neuropharmacological role as GABAergic anticonvulsants and their oncological role as pro-apoptotic kinase inhibitors.

Neuropharmacological Mechanism: GABA-A Receptor Allosteric Modulation

The most pronounced systemic effect of 2-methylphenyl substituted 1,3,4-thiadiazoles is their potent anticonvulsant activity. Structure-Activity Relationship (SAR) studies indicate that the hydrophobic 2-methylphenyl ring perfectly aligns with the distal hydrophobic binding domain of the γ -aminobutyric acid type A (GABA-A) receptor[1].

By binding to this allosteric site, these derivatives facilitate the opening of the GABA-A receptor pore. This allows a rapid influx of chloride ( Cl− ) ions into the intracellular space, lowering the resting membrane potential (hyperpolarization). Consequently, the neuron becomes refractory to abnormal, high-frequency electrical impulses, effectively suppressing epileptiform seizures[1].

GABA-A receptor modulation pathway by 2-methylphenyl 1,3,4-thiadiazole derivatives.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the GABAergic mechanism of new thiadiazole derivatives, we utilize whole-cell patch-clamp electrophysiology rather than perforated patch. This choice is deliberate: whole-cell configuration allows us to rapidly dialyze the cell and strictly control the intracellular chloride concentration, ensuring a stable reversal potential for precise measurement of GABA-evoked currents.

Self-Validating Workflow:

-

Slice Preparation: Prepare 300 µm acute coronal brain slices containing the cortex or hippocampus in ice-cold, oxygenated ( 95%O2/5%CO2 ) sucrose-based cutting solution.

-

Cell Targeting: Transfer slices to a recording chamber continuously perfused with Artificial Cerebrospinal Fluid (aCSF). Identify pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Electrode Placement: Pull borosilicate glass pipettes (resistance 3-5 M Ω ) filled with a CsCl -based intracellular solution. Establish a high-resistance gigaseal (>1 G Ω ), then apply brief negative pressure to rupture the membrane and achieve the whole-cell configuration.

-

Compound Perfusion & Recording: Voltage-clamp the neuron at -70 mV. Apply a sub-maximal concentration of GABA (e.g., 3 µM) via a rapid perfusion system to establish a baseline inward current. Co-apply the 2-methylphenyl 1,3,4-thiadiazole derivative (10-50 µM) and record the potentiation of the peak current amplitude.

-

System Validation (Negative Control): Wash out the compounds, then pre-apply 10 µM bicuculline (a competitive GABA-A antagonist). Re-apply the thiadiazole derivative. If the inward current is abolished, it validates that the compound's effect is strictly mediated via the GABA-A receptor, ruling out off-target ion channel modulation.

Oncological Mechanism: Kinase Inhibition and Apoptotic Induction

Beyond neuropharmacology, the 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interface with nucleic acid synthesis and kinase active sites[2]. In oncology models, 2-methylphenyl derivatives exhibit multi-target antiproliferative effects. They act as ATP-competitive inhibitors of Src and Abl kinases, which are critical for tumor cell proliferation and survival[3].

Downstream of kinase inhibition, these compounds trigger the intrinsic apoptotic pathway. They induce the activation of pro-apoptotic BAX proteins, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent cleavage and activation of executioner Caspases 3 and 8[2].

Pro-apoptotic kinase inhibition cascade induced by 1,3,4-thiadiazole derivatives.

Experimental Protocol: Annexin V/PI Flow Cytometry for Apoptosis

To quantify the pro-apoptotic efficacy of these compounds, we employ Annexin V-FITC and Propidium Iodide (PI) double staining. The causality behind this choice is specific: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This allows us to temporally map the compound's mechanism of action.

Self-Validating Workflow:

-

Cell Culture & Treatment: Seed cancer cell lines (e.g., MCF-7 or LoVo) at 2×105 cells/well in a 6-well plate. Incubate for 24 hours. Treat cells with the thiadiazole derivative at its calculated IC50 concentration for 24, 48, and 72 hours.

-

Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

-

Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes. Add 400 µL of 1X Binding Buffer to halt the reaction.

-

Flow Cytometric Analysis: Analyze the samples within 1 hour using a flow cytometer, capturing at least 10,000 events per sample.

-

System Validation (Compensation Controls): To ensure data integrity and eliminate spectral overlap artifacts between the FITC (green) and PI (red) channels, you must run three controls: an unstained control (autofluorescence baseline), a single-stained Annexin V-FITC control (using cells treated with H2O2 to induce apoptosis), and a single-stained PI control (using heat-killed cells).

Quantitative Efficacy Profiling

The versatility of the 1,3,4-thiadiazole scaffold is best illustrated through its quantitative metrics across different biological models. In addition to CNS and oncology targets, specific halogenated and alkylated derivatives demonstrate potent antimicrobial properties by inhibiting 14- α -sterol demethylase, a key enzyme in fungal ergosterol biosynthesis[4].

The table below summarizes the multi-target efficacy of various substituted 1,3,4-thiadiazoles derived from recent literature:

| Compound Derivative | Primary Target / Pathway | Experimental Model | Key Efficacy Metric | Reference |

| N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea | GABA-A Receptor | PTZ / MES Seizure Models (In Vivo) | 68.42% Protection at 25 mg/kg | [1] |

| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Caspase 3/8, BAX | MCF-7 Breast Cancer Cells (In Vitro) | IC50 = 49.6 µM | [2] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Cell Cycle Arrest | LoVo Colon Cancer Cells (In Vitro) | IC50 = 2.44 µM | [5] |

| 2,4-difluoro-phenyl 1,3,4-thiadiazole analogs | 14- α -sterol demethylase | C. albicans (In Vitro) | MIC = 12.5 µg/mL | [4] |

Development & Screening Workflow

To systematically evaluate novel 2-methylphenyl 1,3,4-thiadiazole derivatives, a rigorous, sequential screening pipeline is required. By moving from high-throughput biochemical assays to complex in vivo models, we minimize false positives and ensure that only compounds with optimal pharmacokinetic (ADMET) profiles advance.

Step-by-step experimental workflow for validating thiadiazole pharmacodynamics.

Conclusion

The 2-methylphenyl 1,3,4-thiadiazole scaffold represents a masterclass in rational drug design. By manipulating the electronic distribution and lipophilicity of the core ring via the 2-methylphenyl substitution, researchers can selectively tune the molecule to cross the blood-brain barrier for GABAergic modulation, or target the hydrophobic pockets of oncogenic kinases. As we continue to refine these derivatives, maintaining rigorous, self-validating experimental protocols will be paramount to translating these in vitro successes into viable clinical therapeutics.

References

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents N

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity N

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile RSC Advances (RSC Publishing)

- 1,3,4-Thiadiazole Derivatives as an Antimicrobial Semantic Scholar

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

Sources

- 1. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

In Vitro Bioactivity of Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: Mechanisms, Pathways, and Experimental Protocols

Executive Summary

The heterocyclic compound ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate represents a highly privileged pharmacophore in modern drug discovery. The 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine, granting it profound membrane permeability and the ability to interfere with critical cellular pathways[1]. By coupling this mesoionic core with a lipophilic 2-methylphenyl (o-tolyl) group and an ethyl carboxylate moiety, the molecule is optimized for target engagement in oncology and antimicrobial development.

This technical guide dissects the in vitro bioactivity of this compound class, detailing the causality behind its mechanisms of action—specifically intrinsic apoptosis and carbonic anhydrase (CA) inhibition—and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Rationale & Pharmacodynamics

The biological efficacy of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is dictated by its tripartite structure:

-

The 1,3,4-Thiadiazole Core: This five-membered ring is highly electron-deficient. Its sulfur atom enhances lipid solubility, while the nitrogen atoms serve as potent hydrogen-bond acceptors, facilitating strong interactions with target enzyme active sites[2].

-

The 2-Methylphenyl (o-Tolyl) Substitution: Positioned at C5, this bulky, lipophilic aromatic ring drives hydrophobic interactions. The ortho-methyl group restricts rotational freedom, locking the molecule into a bioactive conformation that fits precisely into the hydrophobic pockets of target proteins.

-

The Ethyl Carboxylate Group: Positioned at C2, this ester acts as a lipophilic prodrug moiety. In vitro, it facilitates rapid cellular uptake across the phospholipid bilayer before being hydrolyzed by intracellular esterases into the active carboxylic acid, which can coordinate with metalloenzymes.

Anticancer Bioactivity: The Intrinsic Apoptotic Pathway

One of the most documented bioactivities of 5-aryl-1,3,4-thiadiazole derivatives is their potent cytotoxicity against human carcinoma cell lines (e.g., MCF-7 breast cancer and HepG2 liver cancer)[3].

Mechanistic Causality

These compounds do not merely poison the cell; they systematically dismantle the tumor's survival architecture. By acting as pyrimidine bioisosteres, they induce DNA damage, which halts the cell cycle at the S and G2/M phases[2]. This arrest triggers the intrinsic (mitochondrial) apoptotic pathway . The compound forces the upregulation of pro-apoptotic Bax proteins and the downregulation of anti-apoptotic Bcl-2 proteins. The resulting shift in the Bax/Bcl-2 ratio causes mitochondrial membrane depolarization, releasing cytochrome c into the cytosol, which subsequently activates the Caspase-9 and Caspase-3 executioner cascade[2].

Fig 1: Intrinsic apoptosis pathway triggered by 1,3,4-thiadiazole derivatives.

Protocol 1: Self-Validating MTT Cytotoxicity & Flow Cytometry Assay

To evaluate the apoptotic efficacy of the compound, a dual-assay system is required. The MTT assay measures mitochondrial metabolic viability, directly correlating with the compound's mitochondrial disruption.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2 .

-

Compound Preparation: Dissolve ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate in DMSO to create a 10 mM stock. Causality: DMSO is required due to the high lipophilicity of the o-tolyl and ethyl ester groups.

-

Treatment: Dilute the stock in media to achieve final concentrations ranging from 1.56 to 100 µM. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced toxicity.

-

Self-Validation Controls:

-

Negative Control: Untreated cells (100% viability baseline).

-

Vehicle Control: Cells treated with 0.1% DMSO.

-

Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin to benchmark IC 50 potency[3].

-

-

MTT Addition: After 48h of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Causality: Viable cells with intact mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Reading: Discard media, add 150 µL of pure DMSO to dissolve formazan, and measure absorbance at 570 nm using a microplate reader.

-

Cell Cycle Analysis (Flow Cytometry): For cells treated at the IC 50 concentration, harvest via trypsinization, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify S and G2/M phase arrest[3].

Metalloenzyme Targeting: Carbonic Anhydrase Inhibition

Beyond cytotoxicity, 1,3,4-thiadiazoles are highly potent inhibitors of Carbonic Anhydrase (CA), particularly the tumor-associated transmembrane isoforms hCA IX and hCA XII, which tumors use to acidify their microenvironment and promote metastasis[4].

Mechanistic Causality

While sulfonamide-bearing thiadiazoles (like Acetazolamide) are classic CA inhibitors, carboxylate derivatives also exhibit competitive inhibition[5]. Once the ethyl ester is hydrolyzed intracellularly, the resulting carboxylate anion acts as a zinc-binding group (ZBG). It coordinates directly with the catalytic Zn 2+ ion in the CA active site, displacing the zinc-bound water molecule required for the hydration of CO 2 into bicarbonate and protons[6].

Fig 2: Stopped-flow kinetic workflow for Carbonic Anhydrase inhibition.

Protocol 2: Stopped-Flow CO 2 Hydration Assay

Because the CA-catalyzed hydration of CO 2 is one of the fastest known enzymatic reactions, standard spectrophotometry cannot capture the kinetics. A stopped-flow instrument is strictly required[4].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na 2 SO 4 (to maintain constant ionic strength) and 0.2 mM Phenol Red. Causality: Phenol red acts as a pH indicator; as CA hydrates CO 2 , it generates protons (H + ), causing a rapid drop in pH that shifts the indicator's absorbance.

-

Enzyme-Inhibitor Incubation: Mix recombinant hCA IX or XII (10 nM final concentration) with varying concentrations of the thiadiazole compound (0.1 nM to 10 µM). Incubate for 15 minutes at 20°C to allow steady-state enzyme-inhibitor complex formation.

-

Reaction Initiation: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO 2 -saturated water (substrate).

-

Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (the absorbance maximum of Phenol Red) over a 10-second window[4].

-

Self-Validation Controls:

-

Uncatalyzed Baseline: Run the reaction without the enzyme to determine the non-enzymatic CO 2 hydration rate (to be subtracted from all readings).

-

Positive Control: Acetazolamide (AAZ) must be run in parallel to validate the assay's sensitivity[4].

-

-

Data Synthesis: Calculate the initial velocity of the reaction. Plot velocity vs. inhibitor concentration to determine the IC 50 , and apply the Cheng-Prusoff equation to derive the inhibition constant ( Ki ).

Quantitative Data Synthesis

To benchmark ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate against its structural analogs, the following table synthesizes the expected quantitative bioactivity profiles based on established 5-aryl-1,3,4-thiadiazole literature[3][4][5].

| Target / Assay | Biological System | Observed Effect Range | Primary Mechanism of Action |

| Cytotoxicity (IC 50 ) | MCF-7 (Human Breast Adenocarcinoma) | 2.34 – 10.5 µM | Intrinsic Apoptosis; G2/M Phase Arrest |

| Cytotoxicity (IC 50 ) | HepG2 (Human Hepatocellular Carcinoma) | 3.13 – 15.2 µM | Intrinsic Apoptosis; S Phase Arrest |

| Enzyme Inhibition ( Ki ) | hCA IX (Tumor-Associated Isoform) | 0.40 – 5.1 µM | Competitive binding at Zn 2+ active site |

| Enzyme Inhibition ( Ki ) | hCA I / II (Cytosolic Isoforms) | 5.1 – 9.3 µM | Competitive binding at Zn 2+ active site |

| Antimicrobial (MIC) | Staphylococcus aureus (Gram +) | 16 – 32 µg/mL | Membrane disruption / DNA Gyrase inhibition |

References

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies Source: National Center for Biotechnology Information (PMC) URL:[Link][2][3]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors Source: New Journal of Chemistry (RSC Publishing) URL:[Link][5]

-

Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors Source: Arabian Journal of Chemistry URL:[Link][6]

-

Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols Source: Taylor & Francis Online URL:[Link][4]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

pharmacophore modeling of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

An In-depth Technical Guide to the Pharmacophore Modeling of Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate.

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive, in-depth exploration of the pharmacophore modeling of a specific analogue, ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to provide a nuanced understanding of the strategic decisions and validation processes that underpin robust and predictive pharmacophore model development. We will dissect both ligand-based and structure-based approaches, offering detailed, step-by-step methodologies and the rationale for their application. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of novel therapeutics.

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile template for a multitude of biological targets. Its derivatives have been reported to possess a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The subject of this guide, ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, represents a prototypical member of this class, embodying the core structural features that warrant further investigation.

Pharmacophore modeling serves as a pivotal computational tool in this endeavor. It distills the complex three-dimensional arrangement of a molecule's essential features for biological activity into a simplified, abstract model. This model then becomes a powerful filter for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity, and to guide the optimization of existing leads.

This guide will present a hypothetical, yet scientifically rigorous, case study on the development of a pharmacophore model for ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, exploring both ligand-based and structure-based methodologies.

Part 1: Ligand-Based Pharmacophore Modeling: Unveiling the Pharmacophore in the Absence of a Target Structure

Rationale and Expertise: A ligand-based approach is indispensable when the three-dimensional structure of the biological target is unknown. This methodology leverages a set of known active compounds to deduce the common chemical features responsible for their activity. The fundamental premise is that molecules with similar biological activity share a common binding mode and, therefore, a common pharmacophore.

Experimental Protocol: Ligand-Based Model Generation

-

Dataset Curation and Preparation:

-

Action: A dataset of at least 20-30 structurally diverse 1,3,4-thiadiazole analogues with a range of reported biological activities (e.g., IC50 values) against a specific, well-defined biological target is assembled. The dataset is partitioned into a training set (70-80% of compounds) for model generation and a test set (20-30%) for model validation.

-

Causality: The diversity of the training set is crucial for the model's ability to generalize to new chemical scaffolds. A wide range of activities allows for a clear distinction between features that are essential for activity and those that are not.

-

-

Conformational Analysis:

-

Action: For each molecule in the training set, a diverse ensemble of low-energy conformations is generated. This is typically achieved using computational methods such as systematic or stochastic conformational searches.

-

Causality: Molecules are flexible and can adopt different shapes. Exploring the conformational space is essential to identify the bioactive conformation, which is the specific 3D arrangement of the molecule when it binds to its target.

-

-

Pharmacophore Feature Identification and Hypothesis Generation:

-

Action: Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups (PI/NI), are identified across the training set molecules. Algorithms then align the conformations of the active molecules to generate a series of pharmacophore hypotheses.

-

Causality: The goal is to find the spatial arrangement of features that is shared by the most active compounds and is absent in the inactive ones.

-

-

Model Validation and Selection:

-

Action: The generated hypotheses are scored and ranked based on their ability to correctly classify the training set compounds. Further validation is performed using the test set and statistical methods like Fischer's randomization test.

-

Trustworthiness: A robust model must be able to distinguish active from inactive compounds in a dataset that was not used to create it. Fischer's randomization assesses the statistical significance of the model, ensuring it is not a result of chance correlation.

-

Data Presentation: Hypothetical Ligand-Based Pharmacophore Model Validation

| Hypothesis | Features | Correlation Coefficient (r) | Cost Difference (Null - Total) | Fischer's Randomization (95% Confidence) |

| Hypo-1 | 1 HBA, 1 HY, 1 AR | 0.92 | 55.8 | Passed |

| Hypo-2 | 2 HBA, 1 AR | 0.85 | 42.1 | Passed |

| Hypo-3 | 1 HBA, 2 HY | 0.79 | 35.6 | Failed |

Hypo-1 is selected as the optimal model due to its high correlation, significant cost difference, and statistical validation.

Visualization: Ligand-Based Pharmacophore Modeling Workflow

Caption: Workflow for ligand-based pharmacophore model generation.

Part 2: Structure-Based Pharmacophore Modeling: Leveraging Target Information

Rationale and Expertise: When a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach is preferred. This method directly derives the pharmacophore from the key interactions between the target and a bound ligand, providing a more mechanistically grounded model.

Experimental Protocol: Structure-Based Model Generation

-

Target and Ligand Preparation:

-

Action: A high-quality crystal structure of the target protein in complex with a ligand is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Causality: Proper preparation of the protein-ligand complex is critical for the accurate identification of interaction features.

-

-

Binding Site Analysis and Feature Identification:

-

Action: The binding pocket of the target is analyzed to identify key amino acid residues involved in ligand binding. The interactions between the ligand and these residues (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) are mapped.

-

Causality: This step directly translates the structural information of the binding site into a set of pharmacophoric features that are essential for molecular recognition.

-

-

Pharmacophore Hypothesis Generation:

-

Action: A pharmacophore model is generated based on the identified protein-ligand interactions. Each key interaction is represented by a corresponding pharmacophoric feature with a specific location and tolerance radius.

-

Causality: The resulting model is a 3D representation of the binding site's requirements for a high-affinity ligand.

-

-

Model Refinement and Validation:

-

Action: The generated pharmacophore is refined by adjusting the feature locations and radii. It is then validated by its ability to retrieve known active ligands from a database of decoys (inactive compounds).

-

Trustworthiness: The model's predictive power is confirmed by its ability to selectively identify molecules that are known to bind to the target.

-

Data Presentation: Hypothetical Structure-Based Pharmacophore Features

| Pharmacophore Feature | Interacting Residue | Interaction Type | Distance (Å) |

| Hydrogen Bond Acceptor | TYR 234 | Hydrogen Bond | 2.8 |

| Aromatic Ring | PHE 312 | Pi-Pi Stacking | 3.5 |

| Hydrophobic | LEU 189, ILE 211 | van der Waals | 3.9 |

Visualization: Structure-Based Pharmacophore Modeling Workflow

Caption: Workflow for structure-based pharmacophore model generation.

Part 3: Application in Virtual Screening and Lead Optimization

A validated pharmacophore model is not an end in itself but a tool to drive drug discovery forward.

-

Virtual Screening: The pharmacophore model is used as a 3D query to screen large chemical databases (e.g., ZINC, ChemBridge) to identify novel molecules that fit the model.

-

Hit Prioritization: The retrieved hits are then filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site.

-

Lead Optimization: For an existing lead compound, the pharmacophore model can guide medicinal chemists in making structural modifications to enhance potency and selectivity. For instance, if the model indicates an unmet hydrogen bond opportunity, a functional group can be added to the lead to form this interaction.

Visualization: From Pharmacophore to Lead Candidate

Caption: The role of pharmacophore modeling in the drug discovery pipeline.

Conclusion

Pharmacophore modeling of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, as detailed in this guide, provides a robust framework for accelerating the discovery of novel therapeutics based on the 1,3,4-thiadiazole scaffold. By systematically applying and validating both ligand-based and structure-based approaches, researchers can gain profound insights into the key molecular features driving biological activity. These models serve as powerful navigational tools, guiding virtual screening campaigns and informing lead optimization strategies, ultimately paving a more efficient path toward the development of next-generation medicines.

References

-

Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Thiadiazoles: A Biologically Active Scaffold. Chemical Biology & Drug Design, 74(5), 437-453. [Link]

-

Mathew, B., Suresh, J., Anbazhagan, S., & Paul, M. (2014). 1,3,4-Thiadiazole: A Biologically Active Scaffold. European Journal of Medicinal Chemistry, 84, 365-385. [Link]

Application Note: Advanced Synthesis Protocol for Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Medicinal Chemistry Scaffolds, Mesogenic Materials, and Liquid Crystal Development

Executive Summary & Strategic Context

The 1,3,4-thiadiazole core is a privileged scaffold in both pharmaceutical development (due to its bioisosterism with pyrimidine and its ability to modulate various kinase targets) and materials science, particularly in the design of self-organizing mesogenic materials and ferroelectric liquid crystals[1].

Historically, the synthesis of 1,3,4-thiadiazole-2-carboxylates relied on the cyclization of diacylhydrazides using harsh, foul-smelling sulfurizing agents such as Lawesson's reagent or phosphorus pentasulfide ( P4S10 ) [1]. To improve atom economy, reproducibility, and safety, this protocol leverages a modern, regioselective acid-catalyzed cyclization methodology. By reacting an acyl hydrazide with an alkyl 2-(methylthio)-2-thioxoacetate in an aqueous medium, researchers can achieve highly efficient dehydrative and desulfurative ring closure [2].

This application note details the step-by-step synthesis of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate using this optimized, greener pathway.

Mechanistic Overview & Experimental Design

The reaction utilizes 2-methylbenzhydrazide (o-toluic hydrazide) and ethyl 2-(methylthio)-2-thioxoacetate as primary precursors.

Causality in Reaction Design:

-

Catalyst Selection (p-TSA): p-Toluenesulfonic acid (p-TSA) is employed as a Brønsted acid catalyst. It protonates the thioxo sulfur, increasing the electrophilicity of the adjacent carbon. This facilitates the initial nucleophilic attack by the terminal nitrogen of the hydrazide.

-

Solvent Choice (Water): Utilizing water as the reaction medium at 80 °C not only adheres to green chemistry principles but also drives the hydrophobic organic precursors into concentrated micro-droplets, accelerating the intermolecular condensation.

-

Driving Force: The thermodynamic stability of the resulting aromatic 1,3,4-thiadiazole ring system drives the sequential elimination of methanethiol ( CH3SH ) and water ( H2O ).

Experimental Workflow

Workflow for the regioselective synthesis of 1,3,4-thiadiazole-2-carboxylate.

Materials and Reagents

Note: All reagents should be of analytical grade. Ensure operations are conducted in a well-ventilated fume hood due to the generation of methanethiol byproduct.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role in System |

| 2-Methylbenzhydrazide | 150.18 | 1.0 eq | 150.2 mg | Nucleophilic precursor |

| Ethyl 2-(methylthio)-2-thioxoacetate | 178.25 | 1.0 eq | 178.3 mg | Electrophilic precursor |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.1 eq | 19.0 mg | Brønsted acid catalyst |

| Deionized Water | 18.02 | - | 2.0 mL | Green solvent / Medium |

| Ethyl Acetate (EtOAc) | 88.11 | - | 15.0 mL | Extraction solvent |

| Brine (Sat. NaCl) | - | - | 5.0 mL | Aqueous wash |

| Anhydrous Na2SO4 | 142.04 | - | As needed | Desiccant |

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly

-

Preparation: Equip a 10 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the condenser vent to a bleach scrubber (sodium hypochlorite solution) to neutralize the methanethiol gas evolved during the reaction.

-

Addition: Add 2-methylbenzhydrazide (150.2 mg, 1.0 mmol) and ethyl 2-(methylthio)-2-thioxoacetate (178.3 mg, 1.0 mmol) to the flask.

-

Catalysis: Introduce p-TSA monohydrate (19.0 mg, 0.1 mmol) followed by 2.0 mL of deionized water.

-

Scientific Rationale: The 10 mol% catalyst loading is optimal; higher loadings do not significantly increase the reaction rate but complicate the aqueous workup [2].

-

Phase 2: Thermal Cyclization

-

Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800-1000 rpm) for 3 hours.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1 v/v) solvent system. The disappearance of the starting materials and the emergence of a new UV-active spot (target ester) indicates completion.

Phase 3: Workup and Extraction

-

Cooling: Remove the flask from the oil bath and allow it to cool to ambient temperature (20-25 °C).

-

Extraction: Transfer the mixture to a separatory funnel. Add 5.0 mL of ethyl acetate (EtOAc) and 5.0 mL of distilled water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two additional times with EtOAc (2 x 5.0 mL).

-

Scientific Rationale: The target compound is highly lipophilic and partitions into the organic (EtOAc) layer, while the p-TSA catalyst and any unreacted water-soluble impurities remain in the aqueous phase.

-

-

Washing & Drying: Combine the organic layers and wash with 5.0 mL of saturated brine. Separate the organic layer and dry over anhydrous Na2SO4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification

-

Chromatography: Purify the crude residue via silica gel flash column chromatography. Use a gradient elution starting from 100% Hexane to Hexane:EtOAc (9:1 v/v).

-

Isolation: Collect the fractions containing the pure product. Evaporate the solvent in vacuo to yield ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate as a solid or viscous oil.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and verify the structural integrity of the synthesized molecule, the following spectroscopic validations must be performed:

-

1 H NMR (400 MHz, CDCl3 ): Look for the characteristic ethyl ester signals: a triplet at ∼ 1.45 ppm (3H, −CH3 ) and a quartet at ∼ 4.55 ppm (2H, −CH2− ). The ortho-methyl group on the phenyl ring should appear as a sharp singlet at ∼ 2.60 ppm (3H, Ar−CH3 ). Aromatic protons will present as multiplets between 7.25 and 7.80 ppm (4H).

-

13 C NMR (100 MHz, CDCl3 ): Confirm the presence of the ester carbonyl carbon ( ∼ 160 ppm) and the two highly deshielded quaternary carbons of the 1,3,4-thiadiazole ring ( ∼ 155 and ∼ 168 ppm).

-

HRMS (ESI-TOF): Calculate for [M+H]+ C12H13N2O2S+ : 249.0692. Found: ∼ 249.069X.

References

-

Seed, A. J., et al. "1,3,4-Thiadiazole-2-carboxylate esters: new synthetic methodology for the preparation of an elusive family of self-organizing materials." Journal of Materials Chemistry, 2007, 17, 3406-3411.[Link]

-

ACS Publications. "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates." The Journal of Organic Chemistry, 2023.[Link]

ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate as a corrosion inhibitor in acidic media

Application Notes & Protocols: Molecular Docking of Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Abstract

This guide provides a detailed methodology for conducting molecular docking studies on ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), offering critical insights for structure-based drug design.[3][4] This document outlines the entire workflow, from receptor and ligand preparation to the execution of docking simulations and the subsequent analysis and validation of results, ensuring a scientifically robust approach.

Introduction: The Rationale for Docking Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][5][6] Their ability to act as hydrogen bond acceptors and engage in various non-covalent interactions makes them attractive candidates for inhibiting therapeutic targets like protein kinases.[7][8] Specifically, ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate represents a molecule of interest for exploring these interactions.

Molecular docking allows us to computationally screen for potential protein targets and elucidate the atomic-level interactions that govern the molecule's biological activity before committing to costly and time-consuming experimental assays.[4][9] For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase domain as an exemplary target, as it is a well-validated target for anticancer agents and has been studied in the context of thiadiazole inhibitors.[5][8]

Foundational Principles of Molecular Docking

Molecular docking simulates the binding process between a ligand and a receptor. The methodology relies on two core components:

-

Search Algorithm: Explores the conformational space of the ligand within the receptor's active site, generating numerous possible binding poses.[4]

-

Scoring Function: Estimates the binding affinity for each generated pose, ranking them to identify the most favorable interactions.[4][10] A lower docking score (representing binding free energy) typically indicates a more stable and favorable protein-ligand complex.[11][12]

Essential Prerequisites: Software and Resources

A successful docking study requires a suite of specialized software. The following open-source and freely available tools are recommended:

| Software/Resource | Purpose | URL |

| RCSB Protein Data Bank | Database of 3D macromolecular structures. | [Link] |

| PubChem | Database of chemical molecules and their properties. | [Link] |

| AutoDockTools (ADT) | GUI for preparing protein and ligand files for docking. | [Link] |

| AutoDock Vina | A popular and efficient molecular docking program. | [Link] |

| UCSF ChimeraX / PyMOL | Molecular visualization programs for analysis. |

Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to clean the experimentally determined protein structure, making it suitable for a docking simulation. We will use EGFR kinase (PDB ID: 4WKQ) as our example.[8]

Step-by-Step Methodology:

-

Obtain Protein Structure: Download the PDB file for 4WKQ from the RCSB Protein Data Bank.

-

Isolate the Receptor: Open the PDB file in a visualization tool like UCSF ChimeraX or use AutoDockTools (ADT). The downloaded structure often contains non-essential components.

-

Causality: Co-crystallized ligands, ions, and water molecules (except for those known to be critical for binding) must be removed as they can interfere with the docking of our new ligand.[13][14][15]

-

Action: Delete all water molecules and the native ligand (gefitinib in this case). If the protein has multiple chains, retain only the one containing the active site of interest (e.g., Chain A).[13][16]

-

-

Add Hydrogen Atoms: Experimental structures from X-ray crystallography typically lack hydrogen atoms.

-

Assign Partial Charges: Charges are necessary for calculating electrostatic interactions.

-

Causality: The scoring function uses atomic partial charges to compute the electrostatic energy term, which contributes significantly to the overall binding affinity score.[18]

-

Action: In ADT, compute Gasteiger charges for the protein atoms.

-

-

Save in PDBQT Format: The final step is to convert the prepared protein into the PDBQT format required by AutoDock.

-

Causality: The PDBQT format is an extension of the PDB format that includes atomic partial charges (Q) and AutoDock atom types (T), which are necessary for the AutoGrid and AutoDock calculations.[18]

-

Action: In ADT, use the Grid > Macromolecule > Choose menu to select the prepared protein and save it as receptor.pdbqt.[19]

-

Experimental Protocol: Ligand Preparation

This protocol details the preparation of our specific molecule, ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate.

Step-by-Step Methodology:

-

Obtain Ligand Structure:

-

Load into AutoDockTools: Open the ligand's PDB file in ADT.

-

Add Hydrogens and Assign Charges: Similar to the receptor, the ligand must have correct protonation and charges.

-

Action: Add polar hydrogens and compute Gasteiger charges.[20]

-

-

Define Rotatable Bonds:

-

Causality: Defining rotatable (torsional) bonds allows the docking program to explore different conformations of the ligand, which is crucial for finding the best fit in the receptor's binding pocket.[20][21] AutoDockTools automatically detects most rotatable bonds.

-

Action: In ADT, go to Ligand > Torsion Tree > Detect Root. Then, you can choose the number of torsions to allow (Ligand > Torsion Tree > Set Number of Torsions).[21]

-

-

Save in PDBQT Format:

Experimental Protocol: Docking Simulation with AutoDock Vina

Step-by-Step Methodology:

-

Define the Binding Site (Grid Box):

-

Causality: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[14] It should be centered on and large enough to encompass the entire active site of the protein.

-

Action: In ADT, load the receptor.pdbqt. Go to Grid > Grid Box. A box will appear. Adjust its center coordinates and dimensions (in x, y, z) to cover the binding pocket identified from the original PDB structure (4WKQ) or from literature. Note down the center_x, center_y, center_z and size_x, size_y, size_z values.[16]

-

-

Create Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.

-

Action: Create a text file named conf.txt and add the following lines, replacing the values with those from the previous step:

-

-

Run the Docking Simulation:

-

Action: Open a command-line terminal, navigate to the folder containing your files, and execute the following command: vina --config conf.txt

-

Results: Analysis and Interpretation

Upon completion, Vina will generate two files: all_results.pdbqt containing the coordinates of the predicted binding poses, and results_log.txt containing the binding affinity scores.

7.1. Quantitative Analysis

The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value signifies a stronger predicted binding.[22] The log file will present a table of the top binding modes.

Table 1: Example Docking Results for Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate against EGFR

| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |

| 1 | -9.2 | 0.000 | Met793, Leu718, Gly796 |

| 2 | -8.9 | 1.345 | Met793, Leu844, Cys797 |

| 3 | -8.7 | 1.872 | Leu718, Val726, Ala743 |

7.2. Qualitative and Visual Analysis

-

Causality: Visual inspection is crucial to understand the specific interactions driving the binding affinity. It helps to rationalize the docking score and assess the physical realism of the predicted pose.[11]

-

Protocol:

-

Open the receptor.pdbqt file in a molecular viewer like PyMOL or UCSF ChimeraX.

-

Load the all_results.pdbqt file. This file contains multiple poses; you can view them individually.

-

Focus on the top-scoring pose (Mode 1).

-

Identify and analyze the non-covalent interactions:

-

Hydrogen Bonds: Look for dashed lines between hydrogen bond donors (e.g., N-H, O-H) and acceptors (e.g., N, O). These are strong, directional interactions.[22]

-

Hydrophobic Interactions: Identify nonpolar parts of the ligand (like the methylphenyl ring) in close proximity to nonpolar residues of the protein (e.g., Leucine, Valine, Alanine).

-

Pi-Pi Stacking: Look for stacking of aromatic rings from the ligand and protein residues (e.g., Phenylalanine, Tyrosine).

-

-

Protocol Validation: Ensuring Trustworthiness

A computational model is only as good as its validation.[9] To ensure the docking protocol is reliable for the chosen target, a validation step is essential.

8.1. Re-docking of the Co-crystallized Ligand

-

Principle: The most common validation method is to dock the native ligand (that was originally in the crystal structure) back into the receptor's active site.[23]

-

Protocol:

-

Prepare the native ligand (gefitinib from 4WKQ) using the same ligand preparation protocol (Section 5).

-

Dock it using the exact same grid box and docking parameters (Section 6).

-

Compare the top-scoring docked pose of the native ligand with its original crystallographic position.

-

-

Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be low, typically under 2.0 Å, to be considered a successful validation.[22][23] This indicates the docking protocol can accurately reproduce a known binding mode.

8.2. Advanced Validation: Molecular Dynamics (MD) Simulation

-

Principle: While docking provides a static snapshot, MD simulations can assess the stability of the predicted protein-ligand complex over time under near-physiological conditions.[24][25]

-

Application: The top-ranked docked complex of our thiadiazole derivative can be subjected to an MD simulation (e.g., for 50-100 nanoseconds).[25] If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the docking prediction.[24] This step is computationally intensive but provides a higher level of validation.[26]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate. By following these detailed steps for receptor and ligand preparation, simulation, analysis, and validation, researchers can generate reliable predictions of binding modes and affinities. This computational workflow is an invaluable tool for prioritizing compounds, guiding lead optimization, and accelerating the discovery of novel therapeutics in drug development.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

-

BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

-

Basics, types and applications of molecular docking: A review. (n.d.). Retrieved from [Link]

-

A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Retrieved from [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

-

Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

-

Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

-

ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

MedelBioX. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. Retrieved from [Link]

-

The Art and Science of Molecular Docking. (2024, August 2). Annual Reviews. Retrieved from [Link]

-

Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

-

Sarma, P., et al. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Retrieved from [Link]

-

Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. (n.d.). SciSpace. Retrieved from [Link]

-

Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Retrieved from [Link]

-

Al-Warhi, T., et al. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. PMC. Retrieved from [Link]

-

ResearchGate. (2020, July 27). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?. Retrieved from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

-

Reddit. (2024, March 22). Need help with molecular docking results interpretation. Retrieved from [Link]

-

ACS Publications. (2009, January 27). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

-

TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

-

Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors. (n.d.). J Pharm Biol Sci. Retrieved from [Link]

-

Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

-

YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

-

Machocho, A. K., et al. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC. Retrieved from [Link]

-

AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). Retrieved from [Link]

-

ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

-

ResearchGate. (2022, April 25). How to validate the molecular docking results ?. Retrieved from [Link]

-

MDPI. (2020, November 14). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Retrieved from [Link]

-

MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][11][13][24]-THIADIAZOLE DERIVATIVES. (2016, May 31). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Docking, Synthesis, characterization and preliminary cytotoxic evaluation of new 1, 3,4-Thiadiazole derivatives as EGFR inhibitors. Retrieved from [Link]

-

Insilico Studies and Molecular Docking Of 1, 3, 4-Thiadiazole Derivatives as Antimicrobial Agents. (2013, July 30). ijprajournal. Retrieved from [Link]

-

Bentham Science Publishers. (2025, December 22). Computational QSAR and Molecular Docking Analysis of Thiadiazole Derivatives for Antibacterial Drug Discovery. Retrieved from [Link]

-

YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). Retrieved from [Link]

-

Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

-

GraphViz Examples and Tutorial. (n.d.). Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

DevTools daily. (2020, January 16). Real examples of Graphviz. Retrieved from [Link]

-

ResearchGate. (2020, December). (PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Retrieved from [Link]

-

Taylor & Francis. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. scotchem.ac.uk [scotchem.ac.uk]

- 18. ccsb.scripps.edu [ccsb.scripps.edu]

- 19. dasher.wustl.edu [dasher.wustl.edu]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. bionome.in [bionome.in]

- 25. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

chromatographic separation techniques for ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

An authoritative guide to the chromatographic method development and analysis of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, tailored for researchers and drug development professionals.

Introduction: The Analytical Imperative for Novel Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate represents a specific entity within this promising class, combining the heterocyclic core with a substituted aromatic ring and an ester functional group. As with any potential therapeutic agent, the rigorous characterization of its purity and the identification of any related substances or impurities are not merely procedural; they are fundamental to ensuring safety, efficacy, and regulatory compliance.

This application note provides a comprehensive guide to developing robust chromatographic separation techniques for this target molecule. We will move beyond rote protocols to dissect the causality behind methodological choices, empowering the scientist to not only apply these methods but to intelligently adapt and optimize them for specific analytical challenges. The primary focus will be on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, with supplementary guidance on Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal verification and impurity identification.

Physicochemical Profile & Initial Analytical Strategy

A preliminary analysis of the molecule's structure—a moderately sized (MW: 248.3 g/mol )[4] organic compound with aromatic and heterocyclic rings—suggests several key properties that will govern its chromatographic behavior:

-

UV Absorbance: The conjugated system of the phenyl and thiadiazole rings ensures strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method.

-

Hydrophobicity: The presence of the ethyl ester and the 2-methylphenyl group imparts significant nonpolar character, making it an excellent candidate for Reverse-Phase (RP) chromatography.

-

Solubility: It is expected to be soluble in common organic solvents like acetonitrile, methanol, and tetrahydrofuran.

-

Volatility & Thermal Stability: The molecule's molecular weight and structure suggest it is likely volatile and stable enough for Gas Chromatography analysis, providing a powerful secondary or confirmatory technique.

Based on this profile, our strategy will begin with the development of a stability-indicating RP-HPLC method, followed by a complementary GC-MS protocol.

Part 1: Reverse-Phase HPLC Method Development

RP-HPLC is the cornerstone for purity and stability analysis of small-molecule pharmaceuticals.[1] The separation is driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase, with elution controlled by a polar mobile phase.

The Causality of Method Parameter Selection

The development of a robust and reliable HPLC method is a systematic process. The choices made at each step are critical for achieving the desired resolution, peak shape, and sensitivity.

Caption: HPLC Method Development Workflow.

-

Stationary Phase (Column) Selection: For a molecule of this nature, a C18 (octadecylsilane) column is the universal starting point. Its long alkyl chains provide strong hydrophobic retention for aromatic compounds. If retention is excessive, a C8 column can be evaluated as a less retentive alternative.[2]

-

Mobile Phase Selection: The mobile phase typically consists of an aqueous component and an organic modifier.

-

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff.

-

Aqueous Component & pH Control: The use of acidified water (e.g., with 0.1% trifluoroacetic acid (TFA) or formic acid) is critical. This serves two purposes: it protonates free silanol groups on the silica support, minimizing undesirable peak tailing, and it ensures the analyte is in a consistent, neutral state, preventing peak splitting or broadening due to pH effects.[1][5]

-

-

Detector Wavelength Selection: To maximize sensitivity, the analyte's UV spectrum should be determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be used for quantification. For thiadiazole derivatives, this is often in the 210-350 nm range.[6]

Protocol 1: RP-HPLC Purity Analysis (Starting Conditions)

This protocol provides a robust starting point for the analysis of ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate. Optimization will likely be required.

1. Preparation of Solutions:

- Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). Filter through a 0.45 µm membrane and degas.

- Mobile Phase B: HPLC-grade Acetonitrile (ACN). Filter through a 0.45 µm membrane and degas.

- Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.

- Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

- Sample Solution: Prepare the sample to be analyzed in the diluent to the same target concentration.

2. Chromatographic Conditions:

| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |

| HPLC System | Standard HPLC or UPLC with UV/PDA detector | A UPLC system can provide higher resolution and faster run times. |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire) | A shorter (100 mm) or smaller particle size (3.5 µm) column can be used for faster analysis if resolution is sufficient. |

| Column Temperature | 30 °C | Increasing temperature can decrease viscosity and improve peak efficiency, but may affect selectivity. A typical range to explore is 25-40 °C. |

| Flow Rate | 1.0 mL/min | Can be adjusted to optimize run time versus backpressure. A typical range is 0.8-1.5 mL/min for a 4.6 mm ID column. |

| Injection Volume | 10 µL | Adjust based on concentration and detector response to avoid peak overload. |

| Detection | UV at λmax (e.g., 254 nm as a starting point, then optimize) | Use a PDA detector to confirm peak purity and identify the optimal wavelength for sensitivity. |

| Gradient Program | 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes. | This initial scouting gradient is designed to elute the main peak and any potential impurities. The gradient slope can be made shallower to improve resolution. |

3. System Suitability and Analysis:

- Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

- Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

- Inject the sample solution. Identify and integrate all peaks.

- Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

4. Method Validation: For use in a regulated environment, the method must be validated according to ICH guidelines (Q2(R1)).[5] Key parameters include specificity, linearity, range, accuracy, precision, and robustness.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique for purity confirmation and is unparalleled for the structural elucidation of volatile impurities.[7][8] The primary requirements are that the analyte is sufficiently volatile and thermally stable to pass through the GC system without degradation.

Caption: Decision workflow for HPLC vs. GC-MS.

Protocol 2: GC-MS Impurity Profiling (Starting Conditions)

This protocol is designed for general screening and identification of related substances.

1. Preparation of Solutions:

- Solvent: HPLC-grade or GC-grade Ethyl Acetate or Dichloromethane.

- Sample Solution: Prepare a ~1 mg/mL solution of the sample in the chosen solvent.

2. Chromatographic Conditions:

| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |

| GC-MS System | Standard GC with a Mass Spectrometric detector (e.g., single quadrupole) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | These non-polar columns are robust and suitable for a wide range of semi-volatile organic compounds.[9] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | |

| Inlet Temperature | 250 °C | Should be hot enough to ensure rapid vaporization without causing thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio), 1 µL injection volume | A split injection prevents column overloading with the main component, allowing for better detection of minor impurities. A splitless injection can be used for trace analysis if needed. |

| Oven Program | Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 300 °C, hold for 5 min. | This program provides a good starting point for separating compounds with a range of boiling points. The ramp rate can be decreased for better resolution of closely eluting peaks. |

| MS Transfer Line | 280 °C | |

| Ion Source Temp | 230 °C | |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Scan Range | 40 - 450 amu | This range will cover the molecular ion of the parent compound and potential lower-mass fragments or impurities. |

3. Data Analysis:

- Identify the main peak corresponding to the target compound by its retention time and mass spectrum (which should show a molecular ion at m/z 248).

- Analyze the mass spectra of any impurity peaks. Compare the fragmentation patterns to known libraries (e.g., NIST) and consider the likely structures of synthesis byproducts or degradants for tentative identification.

Part 3: Considerations for Chiral Separation

While the target molecule, ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, is achiral, many pharmacologically active molecules are chiral.[10] If a synthetic route could produce chiral analogues or if a related chiral compound is developed, a method for enantiomeric separation would be essential.

-

Principle: Chiral separation is achieved using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Strategy: The most effective approach is to screen a variety of CSPs under different mobile phase conditions (Normal Phase, Polar Organic, and Reversed Phase). Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are often highly effective for a broad range of chiral compounds.[11]

Protocol 3: Chiral HPLC Screening

This is a generalized screening protocol to find initial separation conditions.

1. Columns:

- Select a set of 3-4 chiral columns with different selectivities (e.g., Amylose-based, Cellulose-based, Macrocyclic glycopeptide-based).[10][11]

2. Mobile Phase Screening Conditions:

| Mode | Solvents | Rationale |